Chlorhydrate de Pomalidomide-PEG3-Amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-PEG3-C2-NH2 hydrochloride: is a functionalized cereblon ligand used in the development of pomalidomide-based proteolysis-targeting chimeras (PROTACs). This compound is significant in the field of targeted protein degradation, allowing for the rapid conjugation with carboxyl linkers due to the presence of an amine group .
Applications De Recherche Scientifique
Pomalidomide-PEG3-C2-NH2 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of PROTACs and other targeted protein degraders.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new materials and drug delivery systems
Mécanisme D'action
Target of Action
The primary target of Pomalidomide-PEG3-Amine HCl salt, also known as Pomalidomide-PEG3-C2-NH2 hydrochloride, is Cereblon (CRBN) . CRBN is a protein that serves as a substrate receptor for the CRL4 (CUL4-RBX1-DDB1) E3 ubiquitin ligase complex .
Mode of Action
Pomalidomide-PEG3-Amine HCl salt is an immunomodulatory agent with antineoplastic activity . It is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand . This compound enables the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . It inhibits the proliferation and induces apoptosis of various tumor cells .
Biochemical Pathways
The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By recruiting the E3 ubiquitin ligase to the target protein, it facilitates the ubiquitination and subsequent degradation of the target protein .
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This can lead to the inhibition of tumor cell proliferation and the induction of apoptosis, particularly in multiple myeloma cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it should be stored at -5°C, kept dry, and avoid sunlight to maintain its stability . Furthermore, the compound’s water solubility and stability can be enhanced in its salt form .
Analyse Biochimique
Biochemical Properties
Pomalidomide-PEG3-Amine HCl salt plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly with the protein Cereblon (CRBN) . The compound’s interaction with CRBN is crucial for its function in the PROTAC technology .
Cellular Effects
The cellular effects of Pomalidomide-PEG3-Amine HCl salt are primarily related to its role in targeted protein degradation . It influences cell function by enabling the synthesis of molecules for targeted protein degradation . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Pomalidomide-PEG3-Amine HCl salt involves its interaction with the protein Cereblon (CRBN) . This interaction enables the synthesis of molecules for targeted protein degradation . The compound exerts its effects at the molecular level through this interaction, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is used in the synthesis of molecules for targeted protein degradation .
Dosage Effects in Animal Models
Pomalidomide, a related compound, has been studied in animal models of multiple myeloma .
Metabolic Pathways
The metabolic pathways of Pomalidomide-PEG3-Amine HCl salt involve cytochrome P450-mediated hydroxylation with subsequent glucuronidation . The notable oxidative metabolite, 5-Hydroxy pomalidomide, is formed primarily via CYP1A2 and CYP3A4 .
Transport and Distribution
It is known that the compound is used in the synthesis of molecules for targeted protein degradation .
Subcellular Localization
It is known that the compound is used in the synthesis of molecules for targeted protein degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Pomalidomide-PEG3-C2-NH2 hydrochloride involves the reaction of pomalidomide with polyethylene glycol (PEG) and an amine group. The process typically includes the following steps:
Activation of Pomalidomide: Pomalidomide is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable solvent like dimethylformamide (DMF).
PEGylation: The activated pomalidomide is then reacted with polyethylene glycol (PEG) to form a PEGylated intermediate.
Amine Functionalization: The PEGylated intermediate is further reacted with an amine group to introduce the amine functionality.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of Pomalidomide-PEG3-C2-NH2 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis platforms to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Pomalidomide-PEG3-C2-NH2 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be coupled with carboxyl linkers via peptide coupling reactions.
Reductive Amination: The amine group can be used in reductive amination reactions to form new bonds.
Common Reagents and Conditions:
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Reductive Amination: Sodium cyanoborohydride (NaBH3CN) as a reducing agent.
Major Products: The major products formed from these reactions include various PEGylated derivatives and conjugates used in targeted protein degradation .
Comparaison Avec Des Composés Similaires
- Pomalidomide-PEG4-Amine HCl salt
- Pomalidomide-PEG6-Amine HCl salt
- Lenalidomide-PEG3-Amine HCl salt
- Thalidomide-PEG3-Amine HCl salt
Uniqueness: Pomalidomide-PEG3-C2-NH2 hydrochloride is unique due to its specific PEGylation length (three ethylene glycol units), which provides an optimal balance between solubility and reactivity. This makes it particularly effective in forming stable conjugates for targeted protein degradation .
Activité Biologique
Pomalidomide-PEG3-C2-NH2 hydrochloride is a novel compound that combines the immunomodulatory properties of pomalidomide with a polyethylene glycol (PEG) linker. This compound has gained attention in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : 4-(12-amino-4,7,10-trioxa-1-azadodecan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- Molecular Formula : C21H28N4O7
- Molecular Weight : 448.47 g/mol
- CAS Number : 2093416-31-8
The compound features a cereblon ligand that facilitates its role in modulating immune responses and promoting targeted degradation of specific proteins within cells .
Pomalidomide exerts its biological effects primarily through its interaction with cereblon (CRBN), a component of the CRL4 E3 ubiquitin ligase complex. This interaction leads to the degradation of key transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the proliferation and survival of multiple myeloma cells. The degradation of these proteins results in antiproliferative effects and enhanced immune activation .
Key Biological Activities:
- Immunomodulation : Pomalidomide enhances T-cell activation and promotes the production of cytokines, thereby stimulating both innate and adaptive immune responses. Studies have shown that it increases the proportion of activated CD8+ T cells and natural killer (NK) cells, correlating with improved clinical outcomes in patients with relapsed multiple myeloma .
- Antitumor Effects : In preclinical models, pomalidomide demonstrated direct antiproliferative effects on tumor cells. Its ability to induce apoptosis in myeloma cells is attributed to its mechanism involving CRBN-mediated degradation of Ikaros and Aiolos .
Clinical Studies
Recent studies have provided insights into the efficacy and safety profile of pomalidomide in clinical settings:
- Efficacy in Relapsed Myeloma : A phase 3 trial indicated that pomalidomide combined with low-dose dexamethasone resulted in an overall response rate of approximately 33% among patients with relapsed/refractory multiple myeloma. The median progression-free survival was reported at 4.2 months .
- Real-world Data : A recent cohort study found that patients treated with pomalidomide had a partial response rate of 35.8% and a median time to next treatment of 4.9 months. These findings align closely with results from earlier clinical trials, suggesting consistent efficacy across different patient populations .
Case Studies
- Case Study on Immune Activation : In a study involving patients undergoing pomalidomide treatment, researchers noted significant increases in cytokine levels (IL-12 and soluble IL-2 receptor) alongside a reduction in naïve T-cell populations (CD45RA+). This shift indicates robust immune activation that may contribute to therapeutic efficacy .
- Combination Therapies : Pomalidomide has been evaluated in combination with other agents such as bortezomib and daratumumab. These combinations have shown higher response rates compared to pomalidomide alone, emphasizing its potential as part of multi-drug regimens for enhanced therapeutic outcomes .
Data Table
Study/Trial | Response Rate (%) | Median Progression-Free Survival (months) | Notes |
---|---|---|---|
Phase 3 Trial (Pd) | 33 | 4.2 | Pomalidomide + low-dose dexamethasone |
Real-world Cohort Study | 35.8 | 4.9 | Consistent with clinical trial outcomes |
Combination Therapy (KPD) | Up to 63.6 | Varies | Higher response rates observed |
Propriétés
IUPAC Name |
4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O7.ClH/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27;/h1-3,16,23H,4-13,22H2,(H,24,26,27);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWILZBRPTQSQLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.